molecular formula C9H4FN B2888738 2-Ethynyl-6-fluorobenzonitrile CAS No. 1233509-91-5

2-Ethynyl-6-fluorobenzonitrile

Cat. No.: B2888738
CAS No.: 1233509-91-5
M. Wt: 145.136
InChI Key: JHMSVOAVTDLPCU-UHFFFAOYSA-N
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Description

2-Ethynyl-6-fluorobenzonitrile is an organic compound with the molecular formula C₉H₄FN It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynyl-6-fluorobenzonitrile can be synthesized through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs boronic acids or esters as reagents, along with palladium catalysts and appropriate ligands . The reaction conditions often include mild temperatures and the use of bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and catalysts, as well as optimization of reaction conditions, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-6-fluorobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halides or organometallic compounds can be used, often in the presence of catalysts like palladium or copper.

    Addition Reactions: Electrophiles like halogens or nucleophiles such as amines can react with the ethynyl group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-Ethynyl-6-fluorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-fluorobenzonitrile depends on its specific application. In chemical reactions, the ethynyl group and fluorine atom play key roles in determining reactivity and selectivity. The molecular targets and pathways involved can vary widely, from interactions with enzymes or receptors in biological systems to participation in catalytic cycles in synthetic chemistry .

Comparison with Similar Compounds

2-Ethynyl-6-fluorobenzonitrile can be compared with other similar compounds, such as:

    2-Ethynylbenzonitrile: Lacks the fluorine atom, which can significantly alter its reactivity and applications.

    6-Fluorobenzonitrile:

    2-Ethynyl-4-fluorobenzonitrile: A positional isomer with different reactivity due to the location of the fluorine atom.

Properties

IUPAC Name

2-ethynyl-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c1-2-7-4-3-5-9(10)8(7)6-11/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMSVOAVTDLPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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